2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile group
Mechanism of Action
Target of Action
This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in chemical reactions as a building block , indicating that it likely interacts with its targets through covalent bonding during synthesis reactions.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1358 g/mL . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile. For instance, it is known that the compound is a combustible liquid , suggesting that it could be sensitive to heat and other ignition sources. Additionally, it is toxic if inhaled, harmful if swallowed, and can cause skin and eye irritation , indicating that its handling and use require appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can be achieved through several methods One common approach involves the reaction of 2-fluoro-4-methylbenzonitrile with trifluoromethylating agents under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized compounds.
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOBJDNRODHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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